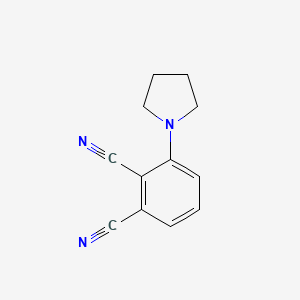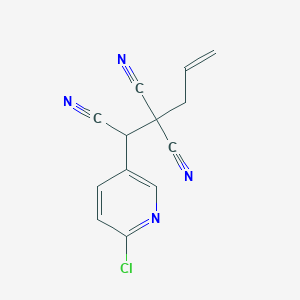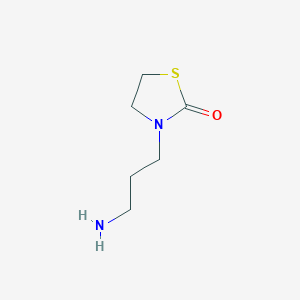![molecular formula C14H15NO B8625173 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI)](/img/structure/B8625173.png)
4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both a hydroxyl group and an ethylbenzyl group in its structure makes this compound particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) typically involves the reaction of 4-hydroxypyridine with 4-ethylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the hydroxyl group or the ethylbenzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with target proteins, while the ethylbenzyl group can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
4-Hydroxypyridine: Lacks the ethylbenzyl group, making it less hydrophobic and potentially less active in certain biological systems.
3-Benzyl-4-hydroxypyridine: Similar structure but with a benzyl group instead of an ethylbenzyl group, which may affect its reactivity and biological activity.
3-(4-Methylbenzyl)-4-hydroxypyridine: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and interactions.
Uniqueness: 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) is unique due to the presence of the ethylbenzyl group, which enhances its hydrophobicity and potentially its biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-[(4-ethylphenyl)methyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C14H15NO/c1-2-11-3-5-12(6-4-11)9-13-10-15-8-7-14(13)16/h3-8,10H,2,9H2,1H3,(H,15,16) |
Clé InChI |
CHXYIDRAMVTCFD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CC2=CNC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carbox](/img/structure/B8625097.png)








![5-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8625177.png)



